

Nilutamide CYP450 enzyme metabolism pathway

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Compound Focus: Nilutamide

CAS No.: 63612-50-0

Cat. No.: S548659

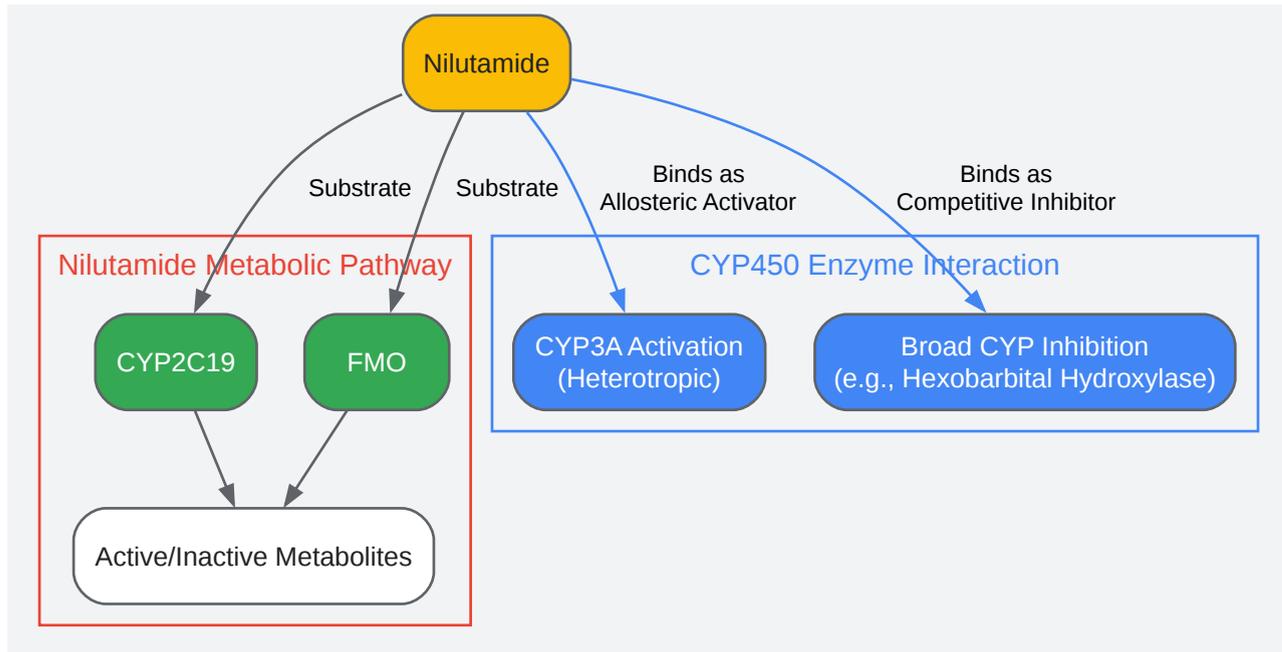
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Enzymes Involved in Nilutamide Metabolism

The table below summarizes the key human enzymes known to be involved in the metabolism and interaction with **nilutamide**:

Enzyme	Role/Interaction	Experimental Evidence / Notes
CYP2C19	Primary Metabolic Enzyme	Identified as a key metabolizer in human pharmacokinetic data [1].
FMO (Flavin-containing monooxygenase)	Primary Metabolic Enzyme	Identified as a key metabolizer alongside CYP2C19 [1].
CYP3A	Heterotropic Activator	<i>In vitro</i> studies show nilutamide activates CYP3A-mediated metabolism of other drugs (e.g., midazolam) [2].
Hepatic CYP450 Pool	Non-specific Inhibitor	Human liver microsome studies show nilutamide inhibits various activities (e.g., hexobarbital hydroxylase, benzphetamine N-demethylase) [3].

The following diagram illustrates the dual role of **nilutamide** in the CYP450 system, acting as a substrate for specific enzymes while modulating the activity of others:



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Nilutamide's dual role as a CYP450 substrate and modulator.

Key Experimental Data & Methodologies

The understanding of **nilutamide's** metabolic fate and interactions is derived from specific experimental approaches.

Inhibitory Effects on Hepatic CYP450

An older but foundational study investigated **nilutamide's** inhibitory effects on mouse and human liver microsomal cytochrome P450 [3].

- **Experimental System:** Human liver microsomes and mouse liver microsomes.
- **Key Findings:**
 - At a concentration of 110 μM , **nilutamide** inhibited several monooxygenase activities in *human* liver microsomes: **Hexobarbital hydroxylase (85%)**, Benzphetamine N-demethylase (40%),

- Benzo(a)pyrene hydroxylase (35%), and 7-ethoxycoumarin O-deethylase (25%) [3].
- The kinetics for the inhibition of hexobarbital hydroxylase were consistent with **competitive inhibition** [3].
 - *In vivo* in mice, **nilutamide** administration increased hexobarbital sleeping time, confirming the pharmacological relevance of the CYP inhibition [3].

Activation of CYP3A-Mediated Metabolism

A high-throughput screen of approved drugs revealed that **nilutamide** can act as a **heterotropic activator** of CYP3A [2].

- **1. High-Throughput Screen (HLS) in Human Liver Microsomes (HLM):**
 - **Objective:** Identify compounds that alter CYP450 activities.
 - **Method:** The SPECTRUM library of drugs was screened using a **cocktail assay** in HLM. The assay simultaneously monitored the activity of CYP1A2, CYP2C9, CYP2D6, and CYP3A4/5 using specific probe substrates. Compounds were tested at 10 μ M, and activators were defined as those increasing activity $\geq 20\%$ over baseline [2].
 - **Outcome:** **Nilutamide** was identified as an activator of the CYP3A-mediated hydroxylation of midazolam [2].
- **2. Follow-up Concentration-Response Experiments:**
 - **Objective:** Confirm and characterize the activation.
 - **Method:** The activation was confirmed in discrete assays (using a single probe substrate) with full concentration-response curves in HLMS [2].
 - **Additional Models:** The heterotropic activation was further studied in **human and multispecies hepatocytes** with probe substrates like midazolam, nifedipine, and amiodarone [2].

Research Implications & Toxicity Considerations

The complex metabolism and enzyme interactions of **nilutamide** have direct implications for its clinical profile and modern drug development.

- **Drug-Drug Interaction (DDI) Potential:** Its role as both an inhibitor and an activator of different CYP enzymes signifies a high potential for complex drug-drug interactions, which is a critical consideration in polypharmacy scenarios common in prostate cancer treatment [2] [4].

- **Link to Adverse Effects:** The unique side effects of **nilutamide** (e.g., visual disturbances, interstitial pneumonitis, and hepatotoxicity) have been theoretically linked to its **nitro group** [1]. Nitro-aromatic compounds can undergo reductive metabolism, sometimes leading to the formation of reactive metabolites, which aligns with the broader context of drug toxicity discussed in recent literature [5] [1].
- **Modern Context:** Due to these safety concerns and its complex interaction profile, **nilutamide** has been largely replaced by newer antiandrogens like bicalutamide and enzalutamide, which offer better efficacy and tolerability [1].

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